molecular formula C10H6ClF4N5 B1410542 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine CAS No. 1823183-39-6

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine

Cat. No. B1410542
M. Wt: 307.63 g/mol
InChI Key: HHEIFXVRWBBHQG-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds .


Synthesis Analysis

The synthesis of this compound involves several steps and intermediates . For instance, 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride is one of the intermediates used in the synthesis . The synthesis also involves the use of various reagents and solvents such as acetonitrile, dichloromethane, triethylamine, N,N-Dimethylformamide, and 4-(Dimethylamino)pyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its unique structure . For instance, it can act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . For instance, its molecular weight is 245.59 , and it has a boiling point of 210°C . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of various pharmaceuticals, such as Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (Butters et al., 2001).
  • It's also involved in the development of novel P2X7 antagonists, with a focus on compounds that contain a synthetically challenging chiral center. These compounds have shown potential in preclinical studies for the treatment of mood disorders (Chrovian et al., 2018).

Industrial Applications

  • 2,3-Dichloro-5-trifluoromethyl pyridine, a derivative, is widely used in the synthesis of pesticides. Various synthesis processes for this compound have been reviewed, highlighting its significance in the agrochemical industry (Lu Xin-xin, 2006).

Applications in Material Science

  • This compound has applications in material science, specifically in the development of dye-sensitized solar cells. Researchers have investigated the photophysical and electrochemical properties of related compounds to enhance the efficiency of these solar cells (Chun-Cheng Chou et al., 2014).

Antimalarial Research

  • In the field of antimalarial research, trifluoromethyl-substituted pyridine and pyrimidine analogues, related to this compound, have been studied. The lead compound, JPC-3210, showed superior in vitro activity against multidrug-resistant Plasmodium falciparum lines, indicating its potential for malaria treatment and prevention (Chavchich et al., 2016).

Safety And Hazards

This compound can be harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Therefore, it’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The unique structure of this compound, featuring a trifluoromethyl group, enhances its reactivity and makes it suitable for constructing complex molecular architectures. It’s expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF4N5/c11-5-1-4(10(13,14)15)2-17-7(5)9-18-3-6(12)8(19-9)20-16/h1-3H,16H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEIFXVRWBBHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC=C(C(=N2)NN)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF4N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
Reactant of Route 4
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
Reactant of Route 5
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
Reactant of Route 6
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine

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